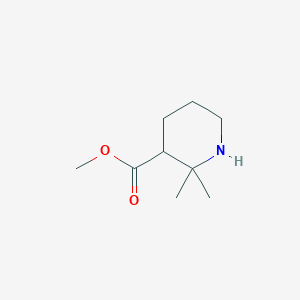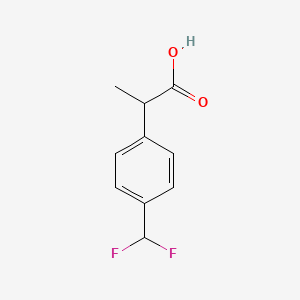
4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine
Übersicht
Beschreibung
“4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.26 . It is a research-use-only compound .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “this compound”, has been a subject of interest in medicinal chemistry . Various synthetic pathways have been explored, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a cyclobutyl group and a methyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole compounds, including “this compound”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Molecular and Electronic Structure Analysis
4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine and its derivatives have been extensively studied for their molecular and electronic structures. For instance, Özdemir et al. (2009) conducted an experimental and theoretical investigation of a related molecule, focusing on its molecular geometry, vibrational frequencies, and atomic charge distribution using various computational methods. This research contributes significantly to understanding the fundamental properties of such compounds, which is crucial for their applications in various scientific fields (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Synthesis and Biological Activity
The synthesis and biological activity of derivatives of this compound have been a key area of research. Koparır, Cansiz, and Ahmedzade (2004) synthesized a compound structurally related to this compound and tested it for antibacterial activity. Their findings contribute to the development of new antibacterial agents and expand the understanding of the biological activities of thiazole derivatives (Koparır, Cansiz, & Ahmedzade, 2004).
Antimicrobial Activity
Further extending the application in biomedicine, Koparir et al. (2011) synthesized aminophosphinic acids containing cyclobutane and 1,3-thiazole, investigating their antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents, especially against bacterial strains like Staphylococcus aureus and Mycobacterium fortuitum (Koparir, Karaarslan, Orek, & Koparır, 2011).
Stereoselective Synthesis
In the realm of organic synthesis, Gebert and Heimgartner (2002) explored the stereoselective synthesis of enantiomerically pure 1,3-thiazole derivatives. This research has implications for the development of chiral compounds, which are important in pharmaceuticals and other areas where stereoisomerism plays a crucial role (Gebert & Heimgartner, 2002).
Structural Relationship to Antiischemic Drugs
Investigations into the structural relationships of thiazole derivatives to known drugs have been conducted. Volovenko et al. (2001) synthesized compounds structurally related to antiischemic drugs, contributing to the development of new therapeutic agents (Volovenko, Volovnenko, Tverdokhlebov, & Ryabokon', 2001).
Zukünftige Richtungen
The future directions for “4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Thiazole derivatives have been associated with a variety of biological activities, suggesting potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-cyclobutyl-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5-7(6-3-2-4-6)10-8(9)11-5/h6H,2-4H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGSVUFHXVAWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290476 | |
| Record name | 4-Cyclobutyl-5-methyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1698908-50-7 | |
| Record name | 4-Cyclobutyl-5-methyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698908-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclobutyl-5-methyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



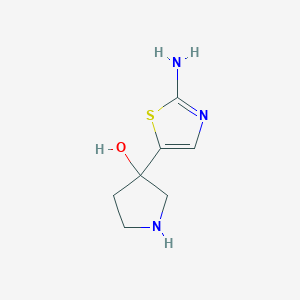
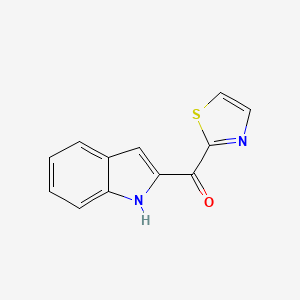
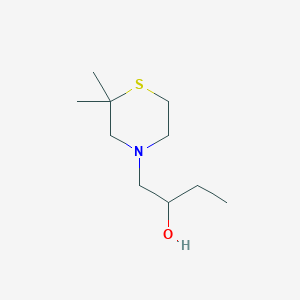

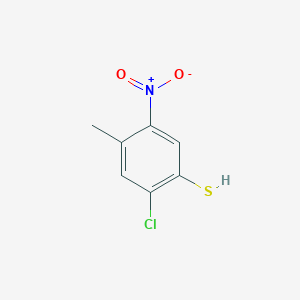
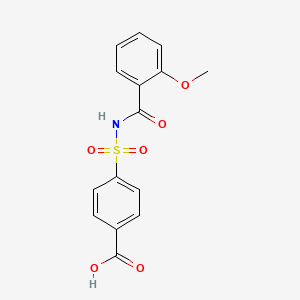
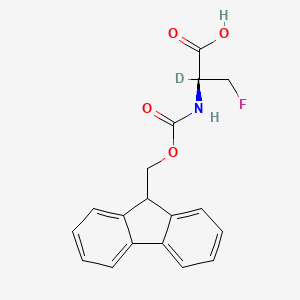
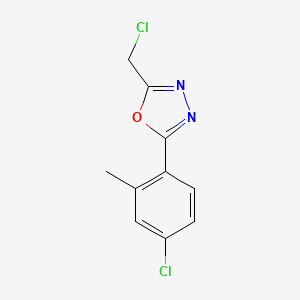



![tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate](/img/structure/B3391410.png)
